molecular formula C10H11ClO3S B1367497 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride CAS No. 87254-52-2

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

Cat. No. B1367497
Key on ui cas rn: 87254-52-2
M. Wt: 246.71 g/mol
InChI Key: RVJAQMKTLLXHTD-UHFFFAOYSA-N
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Patent
US04743291

Procedure details

A solution of 0.5 gram (0.002 mole) of 7-chlorosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran and 4 ml of tetrahydrofuran was stirred and 2 ml of an aqueous solution of 29% ammonium hydroxide was added. The reaction mixture stirred for one hour, then was concentrated under reduced pressure to a residue. The residue was triturated with water and filtered to collect, when dried, 0.41 grams of 7-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran; m.p. 160.5°-162.5° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:4])=[O:3].[OH-].[NH4+:17]>O1CCCC1>[NH2:17][S:2]([C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=CC=2CC(OC21)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
when dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NS(=O)(=O)C1=CC=CC=2CC(OC21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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